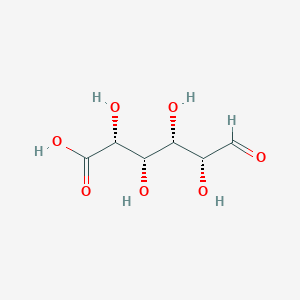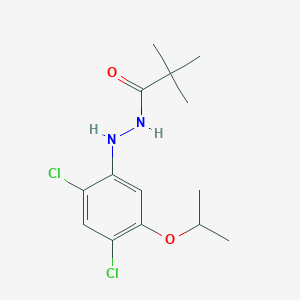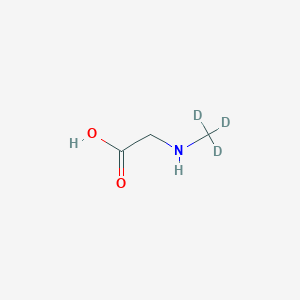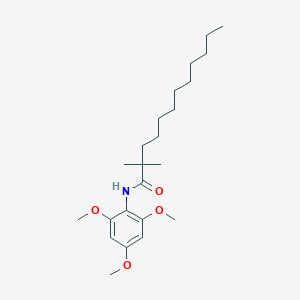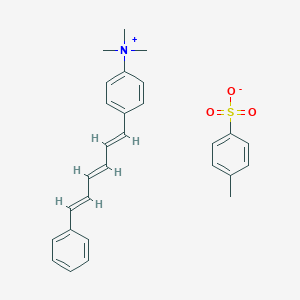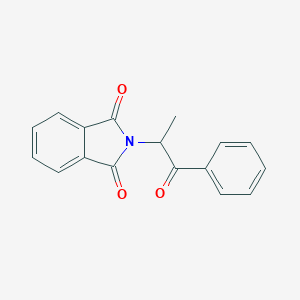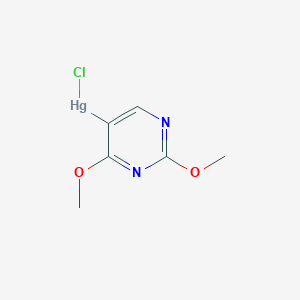
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury, also known as CDDPM, is a mercury-containing compound that has been widely studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury is not fully understood, but it is believed to involve the formation of a complex with mercury ions that can bind to various biomolecules such as proteins and DNA. This can lead to changes in cellular function and ultimately induce cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the effects of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury in lab experiments is its high selectivity for mercury ions, which allows for accurate detection and measurement. However, the toxicity of mercury and the potential for Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury to bind to other biomolecules can limit its use in certain experiments.
Direcciones Futuras
Future research on Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury could focus on its potential use in cancer therapy, as well as its effects on normal cells and tissues. Additionally, further investigation into the mechanism of action and potential biomolecular targets could lead to the development of new diagnostic and therapeutic tools.
Métodos De Síntesis
The synthesis of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury involves the reaction of 2,4-dimethoxypyrimidine with mercuric chloride in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting mercury ions in aqueous solutions and as a catalyst for organic reactions. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
123551-50-8 |
|---|---|
Nombre del producto |
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
Fórmula molecular |
C6H7ClHgN2O2 |
Peso molecular |
375.18 g/mol |
Nombre IUPAC |
chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
InChI |
InChI=1S/C6H7N2O2.ClH.Hg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q;;+1/p-1 |
Clave InChI |
UJMFWLDWFIWFBI-UHFFFAOYSA-M |
SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
SMILES canónico |
COC1=NC(=NC=C1[Hg]Cl)OC |
Sinónimos |
Mercury, chloro(2,4-dimethoxy-5-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



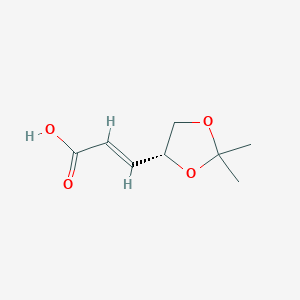
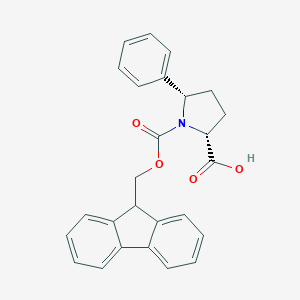
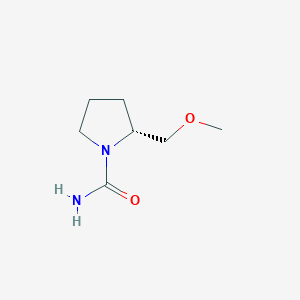
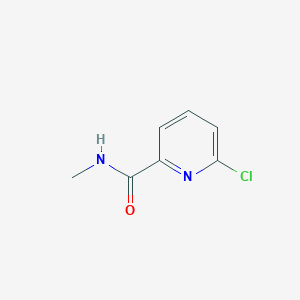


![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

